molecular formula C7H8BFO2 B162142 4-Fluoro-2-methylphenylboronic acid CAS No. 139911-29-8

4-Fluoro-2-methylphenylboronic acid

Cat. No. B162142
Key on ui cas rn: 139911-29-8
M. Wt: 153.95 g/mol
InChI Key: IQMLIVUHMSIOQP-UHFFFAOYSA-N
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Patent
US08912188B2

Procedure details

To a solution of 1-bromo-4-fluoro-2-methylbenzene (5 g, 26.45 mmol) in THF (100 mL) was added n-butyllithium (12.7 mL) dropwise at −78° C. Tris(propan-2-yl)borate (10 g, 53.17 mmol) was added dropwise and the reaction was stirred overnight at −78° C. in a liquid nitrogen bath. The resulting solution was diluted with aqueous sodium hydroxide (1N, 30 mL) and extracted with ether (2×50 mL). The aqueous layers were combined and adjusted to pH 3 with HCl (3N), extracted with ethyl acetate (3×50 mL), and the organic layers were combined and concentrated in vacuo to give (4-fluoro-2-methylphenyl)boronic acid as a white solid (2.1 g, 52%).
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
12.7 mL
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
10 g
Type
reactant
Reaction Step Two
Quantity
30 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
Br[C:2]1[CH:7]=[CH:6][C:5]([F:8])=[CH:4][C:3]=1[CH3:9].C([Li])CCC.CC([O:18][B:19](OC(C)C)[O:20]C(C)C)C>C1COCC1.[OH-].[Na+]>[F:8][C:5]1[CH:6]=[CH:7][C:2]([B:19]([OH:20])[OH:18])=[C:3]([CH3:9])[CH:4]=1 |f:4.5|

Inputs

Step One
Name
Quantity
5 g
Type
reactant
Smiles
BrC1=C(C=C(C=C1)F)C
Name
Quantity
12.7 mL
Type
reactant
Smiles
C(CCC)[Li]
Name
Quantity
100 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
10 g
Type
reactant
Smiles
CC(C)OB(OC(C)C)OC(C)C
Step Three
Name
Quantity
30 mL
Type
solvent
Smiles
[OH-].[Na+]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-78 °C
Stirring
Type
CUSTOM
Details
the reaction was stirred overnight at −78° C. in a liquid nitrogen bath
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
extracted with ether (2×50 mL)
EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate (3×50 mL)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
FC1=CC(=C(C=C1)B(O)O)C
Measurements
Type Value Analysis
AMOUNT: MASS 2.1 g
YIELD: PERCENTYIELD 52%
YIELD: CALCULATEDPERCENTYIELD 51.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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